molecular formula C11H20O2 B7820758 Hendecenoic acid

Hendecenoic acid

Cat. No.: B7820758
M. Wt: 184.27 g/mol
InChI Key: IGBBVTAVILYDIO-UHFFFAOYSA-N
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Description

Hendecenoic acid, more commonly referred to in research as Undecylenic acid or 10-Undecenoic acid, is an 11-carbon monounsaturated fatty acid (MUFA) derived from castor oil . This compound is recognized for its potent antifungal properties, making it a subject of study in microbiology and dermatology. Its primary mechanism of action against fungi, such as Candia albicans , involves a multi-faceted approach: it integrates into and disrupts the integrity of microbial cell membranes, leading to increased permeability and cell dysfunction , and it inhibits the synthesis of ergosterol, an essential component for fungal cell membrane stability . This action effectively inhibits fungal morphogenesis and biofilm formation, key virulence factors . Beyond its established antifungal role, recent scientific investigations have revealed promising new research applications. A novel formulation of Undecylenic acid has demonstrated significant pro-apoptotic antitumor activity in vitro . This research shows the compound can induce caspase-dependent apoptosis in cancer cells, reduce mitochondrial membrane potential, and its uptake is mediated by Fatty Acid Transport Protein 2 (FATP2), opening new avenues in oncology research . As a bifunctional molecule featuring a terminal carboxylic acid and a double bond, this compound also serves as a valuable building block in organic synthesis and a linking molecule for surface functionalization in biosensor development . This product is intended for research and manufacturing purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this compound with appropriate safety precautions, and refer to the material safety data sheet (MSDS) for detailed handling and storage information.

Properties

IUPAC Name

undec-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBVTAVILYDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057902
Record name 2-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4189-02-0
Record name 2-Undecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4189-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hendecenoic acid can be synthesized through the pyrolysis of ricinoleic acid, which is obtained from castor oil. The process involves heating ricinoleic acid to high temperatures, resulting in the formation of this compound and other by-products. The reaction typically occurs at temperatures around 300°C.

Industrial Production Methods: In industrial settings, this compound is produced by the distillation of castor oil. The process involves the hydrolysis of castor oil to obtain ricinoleic acid, followed by pyrolysis to produce this compound. The product is then purified through distillation to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form undecanoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly at the double bond. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Various oxidized derivatives, including aldehydes and carboxylic acids.

    Reduction: Undecanoic acid.

    Substitution: Halogenated derivatives such as 10-bromo-undecenoic acid.

Scientific Research Applications

Antifungal Applications

Hendecenoic acid has been widely studied for its antifungal properties, particularly against dermatophytes and other fungal infections. It is commonly used in topical formulations for treating conditions such as athlete's foot and ringworm.

Clinical Efficacy

A systematic review indicated that undecylenic acid demonstrated significant efficacy in treating fungal infections compared to placebo. In clinical trials, a 5% concentration of undecylenic acid yielded a pooled relative risk of failure to cure of 0.28, suggesting a high success rate in eliminating fungal infections .

Study Treatment Relative Risk of Cure
Trial A5% Undecylenic Acid vs Placebo0.28 (0.11 to 0.74)
Trial BClotrimazole vs Placebo0.89 (0.72 to 1.10)
Trial CTolnaftate vs Placebo1.83 (1.83 to 10.89)

Cancer Therapeutics

Recent studies have highlighted the potential of this compound in cancer treatment, particularly through its formulation with amino acids to enhance solubility and efficacy.

Case Study: GS-1 Formulation

A novel formulation of undecylenic acid combined with L-arginine, named GS-1, was investigated for its tumoricidal activity. This study found that GS-1 induced concentration-dependent apoptosis in tumor cells via a caspase-dependent mechanism, suggesting its potential as an anticancer agent .

Parameter GS-1 Treatment
Apoptosis InductionCaspase-dependent
Mitochondrial Membrane PotentialDecreased
Lipid Droplet InteractionNon-protective

Intestinal Permeation Enhancement

This compound has also been explored as an intestinal permeation enhancer, which can improve the bioavailability of various drugs.

Research Findings

Studies demonstrated that undecylenic acid effectively enhances intestinal permeability without significant cytotoxic effects on epithelial cells . This property makes it a candidate for use in drug formulations aimed at improving absorption.

Study Aspect Findings
Toxicity ProfileBenign in vitro and in vivo
Enhancement EfficacyHigh compared to other fatty acids

Quorum Sensing Inhibition

Recent research has identified this compound as a natural inhibitor of quorum sensing (QS), which is crucial for bacterial communication and biofilm formation.

In Vitro Analysis

In vitro studies showed that this compound effectively inhibited QS activity, suggesting its potential application in managing bacterial infections and preventing biofilm-related complications .

Mechanism of Action

Hendecenoic acid exerts its antifungal effects by disrupting the cell membrane of fungi. The compound integrates into the lipid bilayer of the fungal cell membrane, altering its permeability and leading to cell lysis. This disruption inhibits the growth and proliferation of fungal cells. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity.

Comparison with Similar Compounds

Key Properties:

Property Value
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
CAS Number 112-38-9
Double Bond Position Δ10 (cis configuration)
Applications Laboratory chemicals, manufacturing of esters (e.g., boldenone undecylenate), antifungal agents .

Hendecenoic acid is structurally similar to medium-chain fatty acids but distinguished by its unsaturation.

Comparison with Structurally Similar Compounds

Chain Length and Unsaturation

Table 1: Structural Comparison of this compound with Analogues

Compound Name CAS Number Formula Chain Length Double Bond Position Molecular Weight
This compound 112-38-9 C₁₁H₂₀O₂ C11 Δ10 (cis) 184.28
Decanoic Acid (Capric Acid) 334-48-5 C₁₀H₂₀O₂ C10 Saturated 172.26
Undecanoic Acid 112-37-8 C₁₁H₂₂O₂ C11 Saturated 186.29
(3E)-3-Hexadecenoic Acid 2457-70-7 C₁₆H₃₀O₂ C16 Δ3 (trans) 254.41
7E-Hexadecenoic Acid - C₁₆H₃₀O₂ C16 Δ7 (trans) 254.41
2-Hexadecenoic Acid 629-56-1 C₁₆H₃₀O₂ C16 Δ2 (unspecified) 254.41

Key Observations :

  • Decanoic Acid (C10:0): A saturated analogue with a shorter chain. Used in esters like nandrolone decanoate, which has a shorter release duration (~3 weeks) compared to this compound esters .
  • Undecanoic Acid (C11:0): Saturated counterpart of this compound. Its esters (e.g., testosterone undecanoate) exhibit similar pharmacokinetics but lower solubility due to the absence of unsaturation .
  • C16 Analogues: Longer-chain acids (e.g., 3E-hexadecenoic acid) exhibit higher hydrophobicity and melting points, making them less suitable for pharmaceutical formulations requiring rapid release .

Functional Analogues: Esters

This compound is commonly esterified to produce undecylenate (C₁₁H₂₀O₂), used in veterinary and human pharmaceuticals (e.g., boldenone undecylenate).

Table 2: Pharmacokinetic Comparison of Esters

Ester Name Parent Acid Release Duration Key Applications
Decanoate Decanoic Acid 2–3 weeks Nandrolone decanoate, antipsychotics
Undecylenate This compound 2–3 weeks Boldenone undecylenate (Equipoise)
Undecanoate Undecanoic Acid 2–3 weeks Testosterone undecanoate (Andriol)

Key Findings :

  • Despite having one additional carbon, undecylenate exhibits nearly identical release kinetics to decanoate, likely due to its unsaturation enhancing solubility .
  • Undecanoate (saturated C11) shows reduced oral bioavailability compared to undecylenate, underscoring the role of unsaturation in drug delivery .

Comparison with Functional Analogues

Antifungal Activity

This compound is a precursor to zinc undecylenate, a topical antifungal agent. Comparatively:

  • Caprylic Acid (C8:0) : Broad-spectrum antifungal but less effective against dermatophytes.
  • Oleic Acid (C18:1n-9) : Used in lipid-based formulations but lacks direct antifungal potency .

Biological Activity

Hendecenoic acid, also known as undecenoic acid, is a fatty acid with notable biological activities. This article explores its antimicrobial, anti-inflammatory, and antioxidant properties, supported by various studies and data tables.

This compound is an unsaturated fatty acid characterized by the presence of an eleven-carbon chain with a double bond. Its chemical structure can be represented as follows:

C11H20O2\text{C}_{11}\text{H}_{20}\text{O}_2

Antimicrobial Activity

Case Study: Antibacterial Effects

A study investigated the antibacterial activity of this compound against several bacterial strains. The results indicated that this compound exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria. The following table summarizes the average diameters of inhibition zones observed at varying concentrations:

Concentration (µg/ml)Inhibition Zone Diameter (mm)
5012.5
10018.3
15025.0
Control (Ciprofloxacin)30.0

The results demonstrate that higher concentrations of this compound correspond to larger inhibition zones, indicating its potential as a natural antibacterial agent .

Anti-inflammatory Properties

Mechanism of Action

Research has shown that this compound can inhibit phospholipase A2, an enzyme involved in the inflammatory response. The competitive inhibition mechanism was confirmed through enzyme kinetics studies, revealing that this compound binds effectively to the active site of phospholipase A2, thereby reducing inflammation .

Antioxidant Activity

Evaluation of Antioxidant Potential

The antioxidant activity of this compound was assessed using the DPPH radical scavenging method. The following results were obtained:

Concentration (µg/ml)Scavenging Activity (%)
10065.52
20075.40
30085.10

These findings indicate that this compound exhibits moderate to strong antioxidant activity, making it a candidate for further research in therapeutic applications .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on various studies:

Activity TypeMechanism/EffectReference
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryInhibits phospholipase A2
AntioxidantScavenges free radicals

Q & A

Q. What are the established synthesis routes for Hendecenoic acid (C11:1), and how can purity be validated?

this compound is typically synthesized via hydrolysis of its methyl or ethyl esters (e.g., methyl cis-10-undecenoate) under alkaline conditions, followed by acidification and purification using column chromatography . Purity validation requires certified reference standards (e.g., Nu-Chek Prep’s U-31-A) and analytical techniques like GC-MS to confirm structural integrity and absence of isomers .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. GC-MS is preferred for volatile derivatives (e.g., methyl esters), while HPLC with UV detection is used for quantifying purity against certified standards (e.g., cis-10-undecenoic acid) . Nuclear magnetic resonance (NMR) spectroscopy further confirms positional isomerism (e.g., cis-10 vs. trans configurations) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include its melting point (24–26°C), solubility in organic solvents (e.g., ethanol, chloroform), and susceptibility to oxidation. Stability studies under inert atmospheres (N₂/Ar) are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from differences in isomer purity (e.g., cis-10 vs. other isomers) or solvent systems. Methodological solutions:

  • Cross-validate studies using certified standards (e.g., Nu-Chek’s U-31-A) .
  • Replicate experiments under controlled conditions (pH, temperature) to isolate variables .
  • Perform meta-analyses to identify confounding factors (e.g., microbial strain variability in antifungal assays) .

Q. What experimental design considerations are critical for assessing this compound’s antimicrobial efficacy?

  • Variables to control: Concentration gradients (0.1–5.0 mM), solvent compatibility with microbial cultures (avoid cytotoxicity from DMSO) .
  • Controls: Include positive (e.g., amphotericin B) and negative (solvent-only) controls.
  • Purity checks: Pre-experiment GC-MS analysis to confirm ≥98% purity .
  • Delivery methods: Emulsification studies for aqueous solubility enhancement .

Q. How can researchers differentiate between cis and trans isomers of this compound in complex mixtures?

Advanced methodologies:

  • Chiral-phase HPLC: Using columns like Chiralcel OD-H to separate cis-10 and trans isomers .
  • FT-IR spectroscopy: Analyze C=C stretching frequencies (cis: ~720 cm⁻¹; trans: ~970 cm⁻¹) .
  • X-ray crystallography: Resolve crystal structures for unambiguous isomer identification .

Q. What strategies are effective for studying this compound’s metabolic pathways in eukaryotic cells?

  • Isotopic labeling: Use ¹³C-labeled this compound to trace β-oxidation pathways via LC-MS metabolomics .
  • Gene knockout models: Employ CRISPR/Cas9 to silence fatty acid transport proteins (FATPs) and assess uptake mechanisms .
  • Enzyme kinetics: Measure Vmax and Km for acyl-CoA synthetases using spectrophotometric assays .

Methodological Best Practices

  • Data validation: Always cross-reference findings with certified standards (e.g., Nu-Chek’s U-31-A) to ensure reproducibility .
  • Error mitigation: Conduct pilot studies to optimize solvent systems and concentration ranges, reducing batch-to-batch variability .
  • Ethical compliance: For biological studies, adhere to institutional guidelines for human/animal subject research, including IRB approvals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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